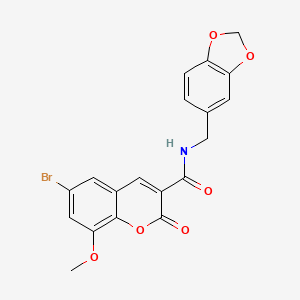![molecular formula C24H21NO2S2 B3506090 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3506090.png)
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide
描述
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a sulfonamide derivative that was first synthesized in the 1970s as a potential antihypertensive agent. However, its true value was discovered when it was found to cause Parkinson's disease-like symptoms in humans and non-human primates. Since then, MPTP has been widely used as a tool to study the mechanisms of Parkinson's disease and other neurological disorders.
作用机制
MPTP's mechanism of action involves its metabolism in the brain by monoamine oxidase B (MAO-B) to form MPP+. MPP+ is a highly reactive molecule that selectively accumulates in dopaminergic neurons due to their high expression of the dopamine transporter. Once inside the neuron, MPP+ inhibits the mitochondrial electron transport chain, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
MPTP-induced neurotoxicity leads to the depletion of dopamine in the brain, resulting in the characteristic symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause oxidative stress, inflammation, and apoptosis in dopaminergic neurons.
实验室实验的优点和局限性
One major advantage of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, MPTP has a short half-life and is rapidly metabolized in the body, which limits its usefulness in long-term studies. Additionally, the use of MPTP in animal studies raises ethical concerns due to its potential to cause Parkinson's disease-like symptoms.
未来方向
Future research on MPTP could focus on developing more stable analogs that can be used in long-term studies. Additionally, MPTP could be used to study the mechanisms of other neurological disorders that involve dopaminergic dysfunction, such as depression and addiction. Finally, MPTP could be used to develop new treatments for Parkinson's disease by identifying compounds that can prevent or reverse MPTP-induced neurotoxicity.
科学研究应用
MPTP has been extensively used as a tool to study the mechanisms of Parkinson's disease and other neurological disorders. When MPTP is metabolized in the brain, it is converted into a toxic metabolite called MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease. This makes MPTP a valuable tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments.
属性
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S2/c1-18-15-19(17-28-22-9-3-2-4-10-22)11-14-24(18)25-29(26,27)23-13-12-20-7-5-6-8-21(20)16-23/h2-16,25H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFSCNGEPIACKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506010.png)


![2-phenyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506023.png)
![ethyl 3-[(1,3-thiazol-2-ylamino)carbonyl]isonicotinate](/img/structure/B3506041.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-isobutyl-4-methylbenzamide](/img/structure/B3506048.png)

![methyl 4-[({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3506065.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-phenylglycinamide](/img/structure/B3506071.png)
![methyl 2-({N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3506079.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506084.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B3506089.png)

![2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B3506110.png)